1alpha-HydroxyprevitaMin D2
Overview
Description
1alpha-HydroxyprevitaMin D2 is a synthetic analog of vitamin D, specifically designed to mimic the biological activities of naturally occurring vitamin D metabolites. This compound plays a crucial role in various physiological processes, including calcium homeostasis and bone health. It is particularly significant in the treatment of conditions related to vitamin D deficiency and disorders of calcium metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-HydroxyprevitaMin D2 involves multiple steps, starting from a suitable precursor such as ergosterol or 7-dehydrocholesterol. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Isomerization: Conversion of the hydroxylated intermediate to the desired isomer.
Purification: Isolation and purification of the final product using techniques like chromatography.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis methods. These methods are optimized for high yield and purity, involving:
Chemical Synthesis: Large-scale chemical reactions under controlled conditions.
Biotechnological Methods: Use of microbial or enzymatic processes to introduce hydroxyl groups.
Purification and Quality Control: Rigorous purification steps and quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 1alpha-HydroxyprevitaMin D2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like methanol, ethanol, or dichloromethane.
Major Products: The major products formed from these reactions include various hydroxylated and isomerized derivatives of the original compound, each with distinct biological activities.
Scientific Research Applications
1alpha-HydroxyprevitaMin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of vitamin D analogs.
Biology: Investigated for its role in cellular processes such as differentiation and proliferation.
Medicine: Applied in the treatment of conditions like osteoporosis, rickets, and chronic kidney disease.
Industry: Utilized in the development of vitamin D supplements and fortified foods.
Mechanism of Action
1alpha-HydroxyprevitaMin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the VDR forms a complex with the retinoid X receptor (RXR), which then interacts with vitamin D response elements (VDREs) in the DNA. This interaction modulates the transcription of target genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation.
Comparison with Similar Compounds
1alpha,25-Dihydroxyvitamin D3 (Calcitriol): The active form of vitamin D3, with similar biological activities but different potency and toxicity profiles.
1alpha,24S-Dihydroxyvitamin D2: Another vitamin D analog with distinct therapeutic applications.
Doxercalciferol: A synthetic vitamin D2 analog used to treat secondary hyperparathyroidism.
Uniqueness: 1alpha-HydroxyprevitaMin D2 is unique due to its specific hydroxylation pattern, which confers distinct biological activities and therapeutic potential. Its ability to selectively modulate gene expression through the VDR-RXR complex makes it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h8-12,18-20,24-27,29-30H,7,13-17H2,1-6H3/b10-9+,12-11-/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRDOFYYUWHDKA-JWNDDEFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](C[C@@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857833 | |
Record name | (1S,3R,6Z,22E)-9,10-Secoergosta-5(10),6,8,22-tetraene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127264-18-0 | |
Record name | 1alpha-Hydroxyprevitamin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127264180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,3R,6Z,22E)-9,10-Secoergosta-5(10),6,8,22-tetraene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1α-Hydroxyprevitamin D2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF3T6WP6RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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